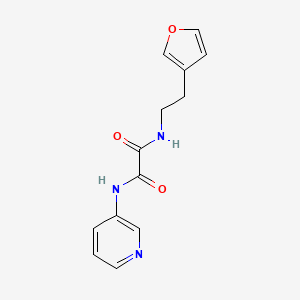
6,7-Dimethoxy-2-(6-(trifluoromethyl)pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a trifluoromethyl group, and a tetrahydroisoquinoline structure. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the pyrimidine ring could participate in nucleophilic substitution reactions, and the trifluoromethyl group could be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would need to be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Researchers have developed methods for synthesizing novel heterocyclic compounds utilizing derivatives similar to 6,7-Dimethoxy-2-(6-(trifluoromethyl)pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline. These compounds serve as versatile starting materials for synthesizing other heterocyclic compounds, indicating their significance in medicinal chemistry for drug discovery and development (Zaki et al., 2016).
Synthesis of Alkaloids
Another area of application is in the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, showcasing the compound's utility in preparing various alkaloids. This indicates its potential in synthesizing natural products and pharmaceuticals with specific optical activities (Blank & Opatz, 2011).
Development of Pyrimidine and Triazole Derivatives
The compound has been used to synthesize new derivatives of heterocyclic compounds containing pyridine, pyrimidine, and triazole ortho-fused to isoquinoline moiety. These derivatives have potential applications in pharmaceuticals, showcasing the compound's versatility in drug synthesis (Hassaneen et al., 2012).
Analgesic and Anti-inflammatory Activity
Research has been conducted on the synthesis of visnagen and khellin furochromone pyrimidine derivatives and their analgesic and anti-inflammatory activity. This suggests the compound's role in the development of new therapeutic agents (Abu‐Hashem & Youssef, 2011).
Chemiluminescence Derivatization
A derivative, specifically designed for chemiluminescence derivatization in high-performance liquid chromatography (HPLC), showcases the compound's application in analytical chemistry for sensitive detection and quantification of carboxylic acids (Morita & Konishi, 2003).
Mecanismo De Acción
Propiedades
IUPAC Name |
6,7-dimethoxy-2-[6-(trifluoromethyl)pyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c1-23-12-5-10-3-4-22(8-11(10)6-13(12)24-2)15-7-14(16(17,18)19)20-9-21-15/h5-7,9H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIWQKSSCKHWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=NC(=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2471935.png)
![5-Chloro-2-[(4-methoxybenzyl)oxy]benzaldehyde](/img/structure/B2471936.png)

![(3E)-3-[(2-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2471938.png)
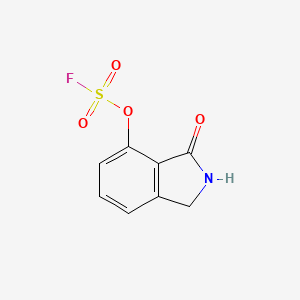
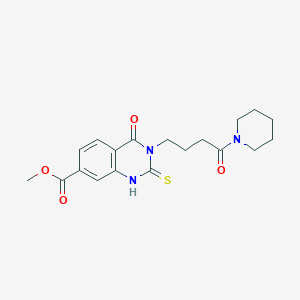

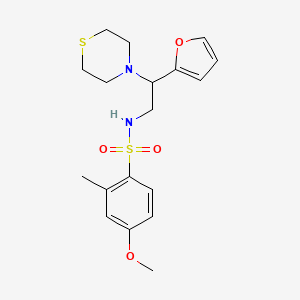
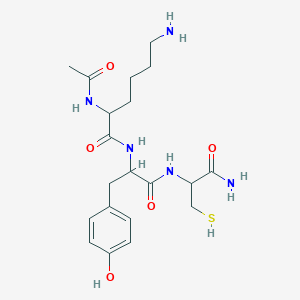
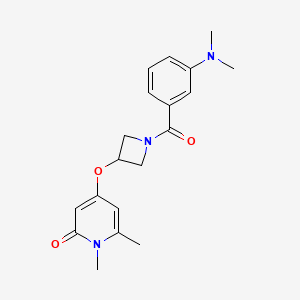
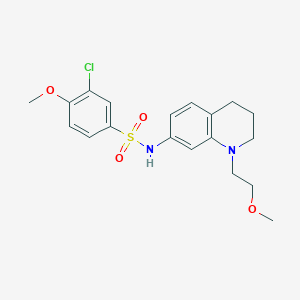
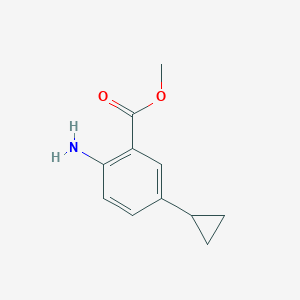
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2471954.png)
